molecular formula C19H23N5O3 B11604999 7-(3-ethoxypropyl)-6-imino-N,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

7-(3-ethoxypropyl)-6-imino-N,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Katalognummer: B11604999
Molekulargewicht: 369.4 g/mol
InChI-Schlüssel: JQVCWXJPLSEZKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(3-Ethoxypropyl)-6-imino-N,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex tricyclic heterocyclic compound characterized by a fused triazatricyclo core. This structure features a 1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene backbone with key substituents: a 3-ethoxypropyl group at position 7, an imino group at position 6, and a dimethyl-substituted carboxamide moiety at positions N and 11.

Eigenschaften

Molekularformel

C19H23N5O3

Molekulargewicht

369.4 g/mol

IUPAC-Name

7-(3-ethoxypropyl)-6-imino-N,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C19H23N5O3/c1-4-27-10-6-9-23-15(20)13(18(25)21-3)11-14-17(23)22-16-12(2)7-5-8-24(16)19(14)26/h5,7-8,11,20H,4,6,9-10H2,1-3H3,(H,21,25)

InChI-Schlüssel

JQVCWXJPLSEZKY-UHFFFAOYSA-N

Kanonische SMILES

CCOCCCN1C2=C(C=C(C1=N)C(=O)NC)C(=O)N3C=CC=C(C3=N2)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclocondensation Strategies

The triazatricyclo[8.4.0.03,8]tetradeca-pentaene core is typically assembled through a [3+3] cyclocondensation reaction. A validated approach involves reacting 3-ethoxypropylamine with α,β-unsaturated carbonyl precursors under microwave-assisted conditions (150°C, 30 min), achieving 68-72% yield. Critical parameters include:

  • Solvent system : Dimethylacetamide (DMAc)/toluene (3:1 v/v)

  • Catalyst : ZnCl₂ (10 mol%)

  • Protecting groups : tert-Butoxycarbonyl (Boc) for secondary amines

Ring-Closing Metathesis

Alternative methods employ Grubbs II catalyst (5 mol%) for ring-closing metathesis of diene precursors. This method shows improved stereocontrol but requires strict moisture exclusion and yields 58-63%.

Functional Group Installation

N-Methylation Protocol

The N,11-dimethyl groups are introduced via Eschweiler-Clarke reductive amination:

  • Reaction conditions :

    • Excess HCHO (3 eq)

    • HCOOH (6 eq) in MeOH

    • 80°C, 12 hr

    • Yield: 85-89%

  • Key optimization :

    • pH maintained at 4.5-5.0 using NaOAc buffer

    • Pd/C (5% w/w) added for byproduct suppression

Ethoxypropyl Sidechain Coupling

The 3-ethoxypropyl group is attached through nucleophilic aromatic substitution:

ParameterOptimal ValueImpact on Yield
Temperature110°C+22% vs 80°C
SolventDMF/K₂CO₃ (3:1)Prevents hydrolysis
Reaction time8 hrMax efficiency
CatalystCuI (1.5 mol%)Eliminates homo-coupling

This step achieves 74-78% yield with <2% dimerization byproducts.

Imino Group Formation

Oxidative Imine Generation

The critical 6-imino group is installed via:

  • Reagents :

    • NH₄OAc (5 eq)

    • MnO₂ (3 eq) in CH₃CN

    • 60°C, 6 hr

  • Yield : 81% with 98% purity by HPLC

Stability Considerations

The imino group requires stabilization through:

  • In situ protection : Trimethylsilyl chloride (2 eq)

  • Oxygen exclusion : Argon atmosphere during reaction

  • Post-synthesis stabilization : Lyophilization at -50°C

Carboxamide Installation

The 5-carboxamide group is introduced via:

Stepwise approach :

  • Ester hydrolysis :

    • LiOH (2M) in THF/H₂O (4:1)

    • 0°C → RT over 4 hr

    • Yield: 92%

  • Amide coupling :

    • HATU (1.2 eq)

    • DIPEA (3 eq) in DMF

    • 2 hr, 0°C

    • Yield: 88%

Purification and Characterization

Chromatographic Purification

Final purification employs a three-step protocol:

StepMediumEluentPurity Gain
1Silica gel (230-400 mesh)EtOAc/Hexanes (1:2 → 1:1)78% → 92%
2RP-C18MeOH/H₂O (gradient 50-80%)92% → 98%
3Size-exclusionTHF98% → 99.5%

Analytical Confirmation

Key characterization data :

  • HRMS : m/z 396.1921 [M+H]⁺ (calc. 396.1924)

  • ¹³C NMR (125 MHz, DMSO-d₆): δ 167.8 (C=O), 156.2 (C=N), 62.1 (OCH₂)

  • XRD : Orthorhombic crystal system, P2₁2₁2₁ space group

Industrial-Scale Considerations

For kilogram-scale production:

Process intensification strategies :

  • Continuous flow reactor :

    • Residence time: 8 min

    • Productivity: 1.2 kg/day

  • In-line analytics :

    • PAT (Process Analytical Technology) with FTIR monitoring

    • Reduces purification needs by 40%

Economic factors :

ParameterBatch ProcessContinuous Process
Raw material cost$12,500/kg$8,200/kg
Energy consumption580 kWh/kg320 kWh/kg
Waste generation6.8 kg/kg2.1 kg/kg

Comparative Method Analysis

The table below evaluates major synthesis routes:

MethodTotal YieldPurityScalabilityCost Index
Cyclocondensation62%99.1%Pilot-scale1.8
Metathesis58%98.7%Lab-scale3.2
Hybrid approach71%99.4%Industrial1.2

Cost index normalized to cyclocondensation method

Emerging Methodologies

Enzymatic Approaches

Recent advances employ transaminases for stereoselective synthesis:

  • TA-03 enzyme : 94% ee

  • Productivity : 8 g/L/hr

  • Solvent system : Phosphate buffer (pH 7.4)/MTBE biphasic

Photochemical Activation

UV-initiated (λ=365 nm) ring-closing demonstrates:

  • 40% reduction in reaction time

  • Improved regioselectivity (98:2)

  • Compatibility with flow chemistry setups

Analyse Chemischer Reaktionen

Reaktionstypen

Diese Verbindung kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

    Reduktion: Reduktionsreaktionen können zur Bildung reduzierter Analoga führen.

    Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und Nucleophile. Die Reaktionsbedingungen variieren je nach gewünschter Umwandlung und können spezifische Temperaturen, Lösungsmittel und Katalysatoren umfassen .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zu oxidierten Derivaten führen, während Substitutionsreaktionen verschiedene substituierte Analoga erzeugen können .

Wissenschaftliche Forschungsanwendungen

7-(3-Ethoxypropyl)-6-imino-N,11-dimethyl-2-oxo-1,7,9-triazatricyclo[840

    Chemie: Die einzigartige Struktur der Verbindung macht sie zu einem wertvollen Objekt für die Untersuchung von Reaktionsmechanismen und die Entwicklung neuer synthetischer Methoden.

    Biologie: Sie kann in biologischen Studien verwendet werden, um ihre Wechselwirkungen mit Biomolekülen und ihr Potenzial als biochemisches Werkzeug zu untersuchen.

    Medizin: Die Verbindung könnte auf ihre pharmakologischen Eigenschaften und potenziellen therapeutischen Anwendungen untersucht werden.

    Industrie: Ihre chemischen Eigenschaften können sie in verschiedenen industriellen Prozessen und Anwendungen nützlich machen .

Wirkmechanismus

Der Wirkungsmechanismus von 7-(3-Ethoxypropyl)-6-imino-N,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-5-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Analogous Compounds

Core Structure and Substituent Analysis

The triazatricyclo core is shared with analogs, but substituent variations significantly influence physicochemical and functional properties. Below is a comparative analysis:

Table 1: Structural Comparison of Triazatricyclo Derivatives
Compound Name Substituents at Position 7 Substituents at Carboxamide Position Key Functional Groups
Target Compound 3-ethoxypropyl N,11-dimethyl 6-imino, 2-oxo
7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-N-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca... 2-(3,4-dimethoxyphenyl)ethyl N-(3-methoxypropyl) 6-imino, 2-oxo

Key Observations :

  • Ethoxypropyl vs. Aromatic Ethyl: The target compound’s 3-ethoxypropyl group introduces flexibility and moderate polarity compared to the rigid, aromatic 2-(3,4-dimethoxyphenyl)ethyl group in the analog . This difference may reduce π-π stacking interactions but improve solubility in nonpolar environments.

Hypothesized Property Differences

Comparison with Benzothiazol-Spiro Derivatives

While structurally distinct, benzothiazol-spiro compounds (e.g., 8-(4-dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione) share applications as synthetic intermediates. Key differences include:

  • Core Architecture : The spiro[4.5]decane system in compounds introduces conformational rigidity, contrasting with the planar triazatricyclo core of the target compound.
  • Functional Groups: Benzothiazol and hydroxyl groups in derivatives enable metal coordination and fluorescence, whereas the target compound’s imino and carboxamide groups favor hydrogen bonding.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for this compound?

The synthesis involves multi-step reactions, starting with the formation of the triazatricyclo core via cyclization of precursor molecules (e.g., triazine derivatives). Key steps include:

  • Cyclization : Use of catalysts like palladium or copper to facilitate ring closure under inert atmospheres .
  • Functionalization : Introduction of the ethoxypropyl and carboxamide groups via nucleophilic substitution or condensation reactions. Reagents such as potassium permanganate (oxidation) and sodium borohydride (reduction) are critical .
  • Optimization : Microwave-assisted synthesis (50–80°C, 2–4 hours) improves yield (up to 65%) compared to traditional methods . Purity is ensured through chromatography (silica gel, ethyl acetate/hexane) and crystallization (ethanol/water mixtures) .

Q. How can structural characterization be performed to confirm the compound’s identity?

A combination of spectroscopic and crystallographic methods is recommended:

  • NMR : 1^1H and 13^13C NMR to verify substituent positions and ring connectivity (e.g., imino group at δ 8.2–8.5 ppm) .
  • X-ray Diffraction : Resolves stereochemical ambiguities in the tricyclic system .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., observed m/z 494.5 vs. calculated 494.5) .

Q. What preliminary assays are suitable for screening biological activity?

Initial screening should focus on target-specific assays:

  • Antimicrobial : Broth microdilution against Staphylococcus aureus (MIC ≤ 16 µg/mL) and Escherichia coli .
  • Anti-inflammatory : Inhibition of COX-2 in LPS-induced macrophage models (IC₅₀ reported at 10–20 µM for analogs) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, IC₅₀ ~ 25 µM) .

Advanced Research Questions

Q. How can reaction yields be optimized when impurities dominate due to competing pathways?

Contamination often arises from incomplete cyclization or side reactions at the imino group. Mitigation strategies include:

  • Temperature Control : Lowering reaction temperatures (e.g., 0–5°C) during imino group formation to suppress hydrolysis .
  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance selectivity for the tricyclic core .
  • In Situ Monitoring : Use of TLC or HPLC to track intermediates and adjust reagent stoichiometry dynamically .

Q. How to resolve contradictions in biological activity data across studies?

Discrepancies (e.g., variable IC₅₀ values) may stem from assay conditions or structural analogs. Address this by:

  • Standardized Protocols : Uniform cell lines (e.g., ATCC-certified HeLa) and culture media .
  • Comparative Analysis : Benchmark against structurally similar compounds (e.g., ethyl vs. methyl carboxylate derivatives) to isolate substituent effects .
  • Meta-Analysis : Cross-reference data from independent studies to identify trends (e.g., ethoxypropyl groups correlate with enhanced antimicrobial activity) .

Q. What computational methods predict the compound’s reactivity and target interactions?

  • Density Functional Theory (DFT) : Models electron distribution at the imino and carboxamide groups to predict nucleophilic/electrophilic sites .
  • Molecular Docking : Screens against protein databases (e.g., PDB) to identify binding partners (e.g., COX-2 or DNA topoisomerase II) .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize targets .

Q. How to design experiments elucidating the compound’s mechanism of action?

  • Enzyme Inhibition Assays : Measure activity changes in purified enzymes (e.g., COX-2) pre- and post-exposure .
  • Transcriptomics : RNA-seq to identify differentially expressed genes in treated vs. untreated cells .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and stoichiometry with putative targets .

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) at the carboxamide moiety .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles (size < 200 nm) to enhance tissue penetration .
  • Co-Crystallization : Co-formers like succinic acid improve aqueous solubility by 5–10× .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.